molecular formula C10H12O2 B14500626 2-Hydroxyspiro[4.5]deca-2,7-dien-1-one CAS No. 63064-11-9

2-Hydroxyspiro[4.5]deca-2,7-dien-1-one

Katalognummer: B14500626
CAS-Nummer: 63064-11-9
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: JSYZRNFZUUKFMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxyspiro[4.5]deca-2,7-dien-1-one is a chemical compound with the molecular formula C10H12O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

The synthesis of 2-Hydroxyspiro[4.5]deca-2,7-dien-1-one can be achieved through a three-component condensation reaction. This involves the reaction of 1- or 2-methoxynaphthalene with isobutyraldehyde (or isobutylene oxide) and nitriles in the presence of concentrated sulfuric acid . The reaction conditions are crucial for the successful formation of the spiro compound, and the process typically requires careful control of temperature and reaction time.

Analyse Chemischer Reaktionen

2-Hydroxyspiro[4.5]deca-2,7-dien-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, nitriles, and isobutyraldehyde . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with nitriles in concentrated sulfuric acid can lead to the formation of different spiro compounds depending on the nature of the substituent .

Wirkmechanismus

The mechanism of action of 2-Hydroxyspiro[4.5]deca-2,7-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Eigenschaften

CAS-Nummer

63064-11-9

Molekularformel

C10H12O2

Molekulargewicht

164.20 g/mol

IUPAC-Name

3-hydroxyspiro[4.5]deca-2,8-dien-4-one

InChI

InChI=1S/C10H12O2/c11-8-4-7-10(9(8)12)5-2-1-3-6-10/h1-2,4,11H,3,5-7H2

InChI-Schlüssel

JSYZRNFZUUKFMT-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC=C1)CC=C(C2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.